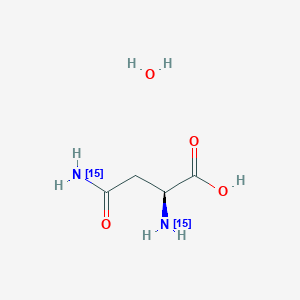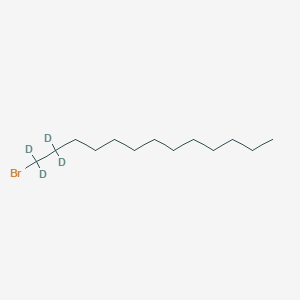
Bis(3,5,3',5'-dimethoxydibenzylideneacetone)palladium(0)
Vue d'ensemble
Description
Bis(3,5,3’,5’-dimethoxydibenzylideneacetone)palladium(0) is a non-phosphine based Pd(0) catalyst . It can catalyze the Suzuki–Miyaura reaction of aryl chlorides with arylboronic acids with higher percentage conversion when compared to tris(dibenzylideneacetone)dipalladium(0) [Pd 2 (dba) 3 ] .
Synthesis Analysis
The synthesis of Bis(3,5,3’,5’-dimethoxydibenzylideneacetone)palladium(0) involves the formation of binuclear palladium (II) complexes . More detailed information about the synthesis process is not available from the search results.Molecular Structure Analysis
The empirical formula of Bis(3,5,3’,5’-dimethoxydibenzylideneacetone)palladium(0) is C42H44O10Pd . The molecular weight is 815.21 . More detailed information about the molecular structure is not available from the search results.Chemical Reactions Analysis
Bis(3,5,3’,5’-dimethoxydibenzylideneacetone)palladium(0) is known to catalyze the Suzuki–Miyaura reaction of aryl chlorides with arylboronic acids . This reaction is a type of cross-coupling reaction, which is a powerful tool in the synthesis of complex organic compounds.Physical And Chemical Properties Analysis
Bis(3,5,3’,5’-dimethoxydibenzylideneacetone)palladium(0) is a solid substance . It has a melting point of 170-178 °C . More detailed information about the physical and chemical properties is not available from the search results.Applications De Recherche Scientifique
Catalysis in Organic Synthesis
Bis(3,5,3’,5’-dimethoxydibenzylideneacetone)palladium(0) is a non-phosphine based Pd(0) catalyst predominantly used in various cross-coupling reactions . These include the Suzuki–Miyaura coupling, which is instrumental in forming carbon-carbon bonds, a fundamental step in the synthesis of complex organic molecules. Its high conversion rates compared to other catalysts make it valuable for synthesizing pharmaceuticals, agrochemicals, and organic materials.
Pharmaceutical Research
This compound serves as a catalyst in pharmaceutical research, particularly in the development of new drugs . Its role in facilitating the formation of complex molecules allows for the creation of diverse libraries of compounds, which can be screened for therapeutic activity. The catalyst’s efficiency in bond formation accelerates the drug discovery process, making it a critical asset in medicinal chemistry.
Materials Science
In materials science, Bis(3,5,3’,5’-dimethoxydibenzylideneacetone)palladium(0) is used to synthesize new materials with potential applications in electronics and nanotechnology . Its ability to help form polymers and small molecules with specific electronic properties is crucial for developing advanced materials for OLEDs, solar cells, and semiconductors.
Environmental Science
The catalyst’s role extends to environmental science, where it aids in the synthesis of chemicals that can be used for environmental remediation . For example, it can help create absorbent materials that capture pollutants or facilitate the breakdown of harmful substances into less toxic forms.
Energy Production
Bis(3,5,3’,5’-dimethoxydibenzylideneacetone)palladium(0) contributes to energy production by enabling the synthesis of materials used in energy storage and conversion devices . This includes catalysts for fuel cells, materials for batteries, and components of photovoltaic cells.
Nanotechnology
In the realm of nanotechnology, this compound is utilized to produce nanoparticles and nanostructured materials . These materials have applications ranging from drug delivery systems to electronic devices, where control at the nanoscale imparts unique properties that are not attainable in bulk materials.
Mécanisme D'action
Target of Action
Bis(3,5,3’,5’-dimethoxydibenzylideneacetone)palladium(0) is a non-phosphine based Pd(0) catalyst . Its primary targets are aryl chlorides and arylboronic acids .
Mode of Action
This compound interacts with its targets by catalyzing the Suzuki–Miyaura reaction . This reaction is a type of palladium-catalyzed cross coupling reaction, which is used to synthesize biaryl compounds .
Biochemical Pathways
The Suzuki–Miyaura reaction is a key biochemical pathway affected by this compound . The downstream effects include the formation of biaryl compounds, which have various applications in pharmaceuticals and materials science .
Result of Action
The result of the compound’s action is the successful catalysis of the Suzuki–Miyaura reaction, leading to the formation of biaryl compounds . These compounds have various applications in pharmaceuticals and materials science .
Safety and Hazards
Bis(3,5,3’,5’-dimethoxydibenzylideneacetone)palladium(0) is considered hazardous. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection .
Propriétés
IUPAC Name |
(1E,4E)-1,5-bis(3,5-dimethoxyphenyl)penta-1,4-dien-3-one;palladium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H22O5.Pd/c2*1-23-18-9-15(10-19(13-18)24-2)5-7-17(22)8-6-16-11-20(25-3)14-21(12-16)26-4;/h2*5-14H,1-4H3;/b2*7-5+,8-6+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGAJOPJZJDWAX-XVGSOSPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC(=O)C=CC2=CC(=CC(=C2)OC)OC)OC.COC1=CC(=CC(=C1)C=CC(=O)C=CC2=CC(=CC(=C2)OC)OC)OC.[Pd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C/C(=O)/C=C/C2=CC(=CC(=C2)OC)OC)OC.COC1=CC(=CC(=C1)/C=C/C(=O)/C=C/C2=CC(=CC(=C2)OC)OC)OC.[Pd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H44O10Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584705 | |
| Record name | (1E,4E)-1,5-Bis(3,5-dimethoxyphenyl)penta-1,4-dien-3-one--palladium (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
815.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(3,5,3',5'-dimethoxydibenzylideneacetone)palladium(0) | |
CAS RN |
811862-77-8 | |
| Record name | (1E,4E)-1,5-Bis(3,5-dimethoxyphenyl)penta-1,4-dien-3-one--palladium (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(3,5,3',5'-dimethoxydibenzylideneacetone)palladium(0) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















